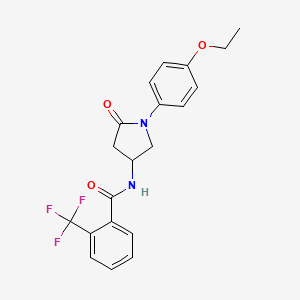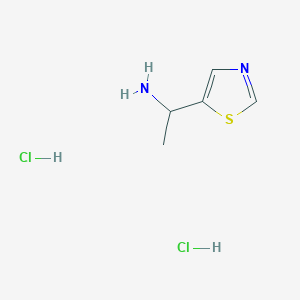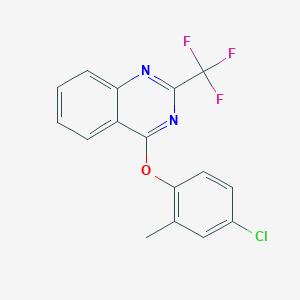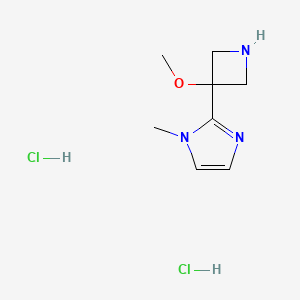![molecular formula C14H12N2O4S B2369086 N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide CAS No. 2097920-68-6](/img/structure/B2369086.png)
N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are organosulfur compounds that consist of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . In a study, five ionic liquids of pyridinium sulfonamide were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .
Molecular Structure Analysis
The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .
Wissenschaftliche Forschungsanwendungen
- Bifuran-Pyridine derivatives have shown promise as potential drug candidates due to their unique structure and biological activities. Researchers explore their interactions with specific protein targets, aiming to design novel therapeutics for diseases like cancer, inflammation, or neurodegenerative disorders .
- Bifuran-Pyridine acts as a versatile ligand in coordination complexes. Its ability to chelate metal ions (such as copper, zinc, or palladium) makes it valuable in catalysis, sensing, and materials science. Researchers investigate its coordination behavior and tailor ligand-metal interactions for specific applications .
- Bifuran-Pyridine derivatives exhibit interesting electronic properties, making them suitable for organic semiconductors and light-emitting materials. Scientists explore their use in organic solar cells, field-effect transistors, and electroluminescent devices .
- Researchers study the photophysical properties of Bifuran-Pyridine, including absorption, emission, and excited-state behavior. These insights contribute to understanding light-driven processes and designing photoactive materials for imaging, sensing, or photodynamic therapy .
- Bifuran-Pyridine can self-assemble into supramolecular architectures. Scientists investigate its host-guest interactions with small molecules, ions, or other ligands. Applications include molecular recognition, drug delivery, and nanoscale materials .
- Bifuran-Pyridine-based sensors detect specific analytes (such as metal ions, pH, or gases) in environmental samples. Researchers explore their use in water quality monitoring, pollutant detection, and environmental remediation .
Medicinal Chemistry and Drug Development
Metal Coordination Chemistry
Organic Electronics and Optoelectronics
Photophysics and Photobiology
Supramolecular Chemistry and Host-Guest Interactions
Environmental Chemistry and Sensors
Wirkmechanismus
Target of Action
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of dihydropteroate, a key intermediate in the synthesis of folic acid . This leads to a decrease in the levels of folic acid, which is essential for various cellular processes, including DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial nutrient, thereby inhibiting their ability to grow and reproduce .
Action Environment
The efficacy and stability of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGDPCELRDNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)


![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)


![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)



![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)
